8-(Benzyloxy)-7-fluoro-5-iodoquinoline is an organic compound characterized by a quinoline core with three significant substituents: a benzyloxy group at position 8, a fluorine atom at position 7, and an iodine atom at position 5. Its molecular formula is C16H11FINO, and it has a molecular weight of 379.2 g/mol. The presence of the benzyloxy group enhances the compound's lipophilicity, while the iodine and fluorine atoms contribute to its reactivity and electronic properties, making it a versatile compound in various
Research indicates that compounds related to 8-(benzyloxy)-7-fluoro-5-iodoquinoline exhibit various biological activities. For instance, derivatives of quinoline have been studied for their potential as inhibitors of catechol O-methyltransferase (COMT), which is relevant in neurological disorders. The unique combination of substituents in this compound may enhance its selectivity and potency against specific biological targets .
The synthesis of 8-(benzyloxy)-7-fluoro-5-iodoquinoline typically involves several key steps:
8-(Benzyloxy)-7-fluoro-5-iodoquinoline finds applications in various fields:
Interaction studies involving 8-(benzyloxy)-7-fluoro-5-iodoquinoline focus on its binding affinity to various biological targets. For example, research has shown that quinoline derivatives can interact with metal ions, influencing their solubility and reactivity in biochemical assays. Studies also explore how modifications to the quinoline structure affect its pharmacokinetic properties and biological activity .
Several compounds share structural similarities with 8-(benzyloxy)-7-fluoro-5-iodoquinoline, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 8-Hydroxyquinoline | Contains a hydroxyl group; used in metal ion chelation. |
| 5-Iodoquinoline | Lacks the benzyloxy and fluorine substituents; simpler structure. |
| 7-Fluoroquinoline | Only differs by the absence of iodine and benzyloxy groups; used in similar applications. |
| 5-Chloro-8-hydroxyquinoline | Contains chlorine instead of iodine; studied for similar biological activities. |
The uniqueness of 8-(benzyloxy)-7-fluoro-5-iodoquinoline lies in its combination of halogen substituents (fluorine and iodine) along with a bulky benzyloxy group, which enhances its lipophilicity and potential interactions with biological targets compared to other quinoline derivatives.